molecular formula C13H20O4 B8784244 4-(Diethoxymethyl)-1,2-dimethoxybenzene CAS No. 40527-43-3

4-(Diethoxymethyl)-1,2-dimethoxybenzene

Cat. No.: B8784244
CAS No.: 40527-43-3
M. Wt: 240.29 g/mol
InChI Key: URYRHAYGCRYMOT-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)-1,2-dimethoxybenzene is a substituted aromatic compound characterized by a benzene ring with two methoxy groups at the 1- and 2-positions and a diethoxymethyl group at the 4-position. This structural motif makes it a versatile intermediate in organic synthesis and pharmaceutical research. These compounds often exhibit unique physicochemical properties and biological activities, such as enzyme inhibition and antioxidant effects .

Properties

CAS No.

40527-43-3

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

4-(diethoxymethyl)-1,2-dimethoxybenzene

InChI

InChI=1S/C13H20O4/c1-5-16-13(17-6-2)10-7-8-11(14-3)12(9-10)15-4/h7-9,13H,5-6H2,1-4H3

InChI Key

URYRHAYGCRYMOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=C(C=C1)OC)OC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(Diethoxymethyl)-1,2-dimethoxybenzene with structurally related derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Physicochemical Properties

  • Volatility and Recovery : Analogs like 4-Ethenyl-1,2-dimethoxybenzene and 1,2,3-trimethoxybenzene exhibit moderate volatility, with recovery rates ranging from 55.80% to 81.66% in salting-out re-distillation (SRD) methods .
  • Thermal Stability : Derivatives such as 4-(iodomethyl)-1,2-dimethoxybenzene (molar mass 278.09 g/mol) and 4-(bromoethoxy)-1,2-dimethoxybenzene (CAS 2033-77-4) are stable under standard conditions but decompose at elevated temperatures .

Oxidation Potential and Reactivity

  • SHE), making it resistant to enzymatic oxidation by horseradish peroxidase (HRP) . This contrasts with allylbenzene (2.6 V), which is more reactive.
  • Synthetic Utility : The 4-position of 1,2-dimethoxybenzene serves as a reactive site for introducing functional groups (e.g., bromine, vinyl, or cyclopentyl moieties), enabling tailored applications in drug design .

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